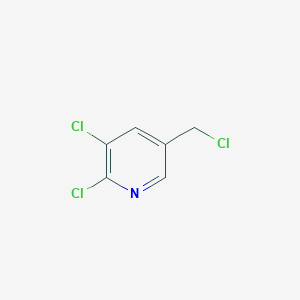

2,3-Dichloro-5-(chloromethyl)pyridine

Description

BenchChem offers high-quality 2,3-Dichloro-5-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCSQVBPRZIYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436438 | |

| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-31-0 | |

| Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,3-Dichloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document outlines its chemical and physical characteristics, synthesis, and analytical methodologies.

Core Properties and Data

2,3-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₄Cl₃N. Its structure features a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a chloromethyl group at the 5 position.

Physical and Chemical Properties

While specific experimental data for 2,3-dichloro-5-(chloromethyl)pyridine is not extensively reported in publicly available literature, the following table summarizes its known and calculated properties. For context, data for the closely related precursor, 2-chloro-5-(chloromethyl)pyridine, and the downstream product, 2,3-dichloro-5-(trichloromethyl)pyridine, are also provided.

| Property | 2,3-Dichloro-5-(chloromethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine (for comparison) | 2,3-Dichloro-5-(trichloromethyl)pyridine (for comparison) |

| CAS Number | 54127-31-0 | 70258-18-3 | 69045-83-6 |

| Molecular Formula | C₆H₄Cl₃N | C₆H₅Cl₂N | C₆H₂Cl₅N |

| Molecular Weight | 196.46 g/mol | 162.02 g/mol | 265.35 g/mol |

| Appearance | Colorless to pale yellow liquid or solid | Solid | Liquid |

| Melting Point | Not Reported | 37-42 °C | Not Reported |

| Boiling Point | Not Reported | Not Reported | 278-279 °C |

| Density | Not Reported | Not Reported | ~1.636 g/mL |

| LogP | 3.12720 (Calculated) | Not Reported | 4.1 (Calculated) |

| Polar Surface Area (PSA) | 12.89 Ų (Calculated) | Not Reported | 12.89 Ų (Calculated) |

Synthesis and Experimental Protocols

The primary synthetic route to 2,3-dichloro-5-(chloromethyl)pyridine involves the chlorination of a suitable pyridine precursor. A key method is the chlorination of (5,6-dichloro-3-pyridinyl)methanol.

Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine from (5,6-Dichloro-3-pyridinyl)methanol

This synthesis is detailed in patent literature (EP1679308 A1) and involves the reaction of (5,6-dichloro-3-pyridinyl)methanol with a chlorinating agent.

Experimental Protocol:

-

Reaction Setup: To a solution of (5,6-dichloro-3-pyridinyl)methanol (1 equivalent) in an appropriate inert solvent such as dichloromethane or chloroform, add a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this type of transformation and is typically added dropwise at a controlled temperature, often starting at 0 °C.

-

Reaction Conditions: After the addition of the chlorinating agent, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reagents are removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,3-dichloro-5-(chloromethyl)pyridine.

Analytical Methodology

Gas Chromatography (GC)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of around 280 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the analysis of this compound.

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the 220-280 nm range).

Reactivity and Applications

2,3-Dichloro-5-(chloromethyl)pyridine is a versatile intermediate due to its multiple reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The chlorine atoms on the pyridine ring can also undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions.

Its primary application is as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. It serves as a key precursor for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, which is then often converted to 2,3-dichloro-5-(trifluoromethyl)pyridine, an important intermediate for several pesticides.

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Physicochemical Properties

2-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. It is a solid at room temperature and possesses properties that make it a versatile reagent in organic synthesis.[]

| Property | Value | Source(s) |

| CAS Number | 70258-18-3 | [][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₅Cl₂N | [][2][3][4][7][8] |

| Molecular Weight | 162.02 g/mol | [7][8] |

| Appearance | White to beige or light yellow solid/crystals | [] |

| Melting Point | 37-42 °C | [10] |

| Boiling Point | ~249.8 °C at 760 mmHg (estimate) | [10] |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in many organic solvents. | [10] |

| Density | ~1.324 g/cm³ (estimate) | [] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Chloro-5-(chloromethyl)pyridine.

Mass Spectrometry: The mass spectrum of 2-Chloro-5-(chloromethyl)pyridine shows a top peak at m/z 126, with other significant peaks at m/z 128 and 161.[2]

Synthesis and Experimental Protocols

Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been reported, often starting from readily available pyridine derivatives.

Synthesis Workflow

Caption: Common synthetic pathways to 2-Chloro-5-(chloromethyl)pyridine.

Detailed Experimental Protocol: Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine

This protocol is based on the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride.

Materials:

-

2-chloro-5-(hydroxymethyl)pyridine (70.3 g)

-

Thionyl chloride (87.4 g)

-

1,2-dichloroethane (150 ml)

-

Chloroform (200 ml)

-

Water (60 ml)

-

Sodium hydrogen carbonate (20 g)

-

Activated carbon

Procedure:

-

A mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane is prepared in a reaction vessel.

-

A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to the thionyl chloride solution over 30 minutes, maintaining the temperature between 5-20 °C using a water bath.

-

The resulting mixture is stirred at room temperature for 90 minutes.

-

The reaction mixture is then heated under reflux for 4.5 hours.

-

After reflux, the mixture is concentrated under reduced pressure.

-

The residue is diluted with 200 ml of chloroform and 60 ml of water.

-

Sodium hydrogen carbonate (20 g) is added in small portions with stirring to neutralize the excess acid.

-

The organic layer is separated, treated with activated carbon, and then concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid (75.9 g).[2]

Applications in Research and Drug Development

2-Chloro-5-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a reactive chloromethyl group and a modifiable pyridine ring, allows for diverse chemical transformations.

Role as a Synthetic Intermediate

Caption: Key applications of 2-Chloro-5-(chloromethyl)pyridine.

In Agrochemicals: This compound is a well-established precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[10] The chloromethyl group serves as an electrophilic site for reaction with various nucleophiles to construct the core of these insecticidal molecules.

In Pharmaceuticals: The versatility of 2-Chloro-5-(chloromethyl)pyridine extends to the pharmaceutical industry, where it is used in the development of new therapeutic agents.[10] Its structural motif is found in various drug candidates and is utilized in the synthesis of novel bioactive compounds.

Safety and Handling

2-Chloro-5-(chloromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Measures |

| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. |

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) is a fundamentally important building block for the chemical and pharmaceutical industries. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for the synthesis of a wide array of valuable compounds, particularly in the agrochemical and drug discovery sectors. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a solid foundation for researchers and professionals engaged in its use.

References

- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS RN 70258-18-3 | Fisher Scientific [fishersci.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | LGC Standards [lgcstandards.com]

- 8. 2-Chloro-5-chloromethylpyridine | 70258-18-3 | FC05498 [biosynth.com]

- 9. 70258-18-3 Cas No. | 2-Chloro-5-(chloromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 10. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

2,3-Dichloro-5-(chloromethyl)pyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available technical data for 2,3-Dichloro-5-(chloromethyl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. While in-depth experimental data for this specific compound is limited in publicly accessible literature, this guide contextualizes its significance as a chemical intermediate and outlines a relevant synthetic pathway.

Chemical Structure and IUPAC Name

2,3-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative. The pyridine ring is substituted with two chlorine atoms at the 2nd and 3rd positions, and a chloromethyl group at the 5th position.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2,3-dichloro-5-(chloromethyl)pyridine .[1]

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical and Identification Data

Detailed experimental physicochemical data for 2,3-Dichloro-5-(chloromethyl)pyridine is not widely reported. However, key identification and basic molecular properties have been compiled in the table below. Much of the available literature rapidly transitions to its role as a precursor in more complex syntheses.[2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | [1][4][5] |

| Molecular Weight | 196.46 g/mol | [1][4] |

| CAS Number | 54127-31-0 | [1][4][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | C(Cl)C=1C=C(Cl)C(Cl)=NC1 | [1] |

| InChI Key | XJCSQVBPRZIYPY-UHFFFAOYSA-N | [1] |

Role in Chemical Synthesis

2,3-Dichloro-5-(chloromethyl)pyridine is a valuable intermediate in the synthesis of various agrochemicals.[1] It is often utilized as a building block for more complex molecules, particularly in the production of pesticides. A notable synthetic pathway involves its precursor, 2-chloro-5-(chloromethyl)pyridine, in the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several commercial crop-protection products.[2][3][7]

The following diagram illustrates a key synthetic pathway involving the precursor to 2,3-Dichloro-5-(chloromethyl)pyridine, leading to the formation of 2,3-dichloro-5-(trifluoromethyl)pyridine.

References

- 1. CAS 54127-31-0: 2,3-Dichloro-5-(chloromethyl)pyridine [cymitquimica.com]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. 2,3-Dichloro-5-(chloromethyl)pyridine, CasNo.54127-31-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. 2,3-Dichloro-5-(chloromethyl)pyridine | CAS#:54127-31-0 | Chemsrc [chemsrc.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

2,3-Dichloro-5-(chloromethyl)pyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 2,3-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Core Compound Data

The fundamental molecular and chemical properties of 2,3-Dichloro-5-(chloromethyl)pyridine are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| CAS Number | 54127-31-0 |

| IUPAC Name | 2,3-dichloro-5-(chloromethyl)pyridine |

| Synonyms | 5-(Chloromethyl)-2,3-dichloropyridine |

Synthesis Protocol

A representative experimental protocol for the synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine is detailed below. This synthesis involves the chlorination of the corresponding hydroxymethylpyridine.

Objective: To synthesize 2,3-Dichloro-5-(chloromethyl)pyridine from 2,3-Dichloro-5-hydroxymethyl-pyridine.

Materials:

-

2,3-Dichloro-5-hydroxymethyl-pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dichloro-5-hydroxymethyl-pyridine in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-Dichloro-5-(chloromethyl)pyridine.

-

Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.

Experimental Workflow and Downstream Processing

The following diagram illustrates the synthetic workflow for the preparation of 2,3-Dichloro-5-(chloromethyl)pyridine and a subsequent nucleophilic substitution reaction, demonstrating its utility as a chemical intermediate.[1]

Caption: Synthetic pathway of 2,3-Dichloro-5-(chloromethyl)pyridine and its subsequent conversion.

References

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dichloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 2,3-Dichloro-5-(chloromethyl)pyridine (CAS No: 54127-31-0). The information is compiled to ensure the safe use of this compound in research and development settings.

Chemical Identification and Physical Properties

2,3-Dichloro-5-(chloromethyl)pyridine is a chlorinated pyridine derivative. The following table summarizes its key physical and chemical properties.

| Property | Value |

| CAS Number | 54127-31-0[1][2] |

| Molecular Formula | C6H4Cl3N[1] |

| Molecular Weight | 196.46 g/mol [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its GHS hazard statements.

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[3] |

| H314 | Causes severe skin burns and eye damage.[3] |

| H317 | May cause an allergic skin reaction.[3] |

| H318 | Causes serious eye damage.[3] |

First Aid Measures

Immediate medical attention is required in case of exposure. The following table details the recommended first aid measures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Consult a doctor immediately.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

-

Avoid formation of dust and aerosols.[3]

-

Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Handle in accordance with good industrial hygiene and safety practice.[3]

-

Wash hands before breaks and at the end of the workday.[3]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool place.[3]

-

Store locked up.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 2,3-Dichloro-5-(chloromethyl)pyridine.

| PPE Type | Specification |

| Eye/Face Protection | Use a face shield and safety glasses. Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3] |

| Respiratory Protection | Wear a self-contained breathing apparatus for firefighting if necessary.[1][3] |

| Body Protection | Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[1][6]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a standard workflow for safely handling 2,3-Dichloro-5-(chloromethyl)pyridine in a laboratory setting.

Caption: Standard laboratory workflow for handling hazardous chemical compounds.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,3-Dichloro-5-(chloromethyl)pyridine | CAS#:54127-31-0 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

solubility of 2,3-Dichloro-5-(chloromethyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-5-(chloromethyl)pyridine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in different solvent systems.

Physicochemical Properties and Solubility Profile

2,3-Dichloro-5-(chloromethyl)pyridine possesses a molecular structure that dictates its solubility. It is a moderately polar molecule due to the presence of the nitrogen atom in the pyridine ring and the electronegative chlorine atoms. However, the overall structure is largely organic and lacks strong hydrogen bond donating capabilities, which influences its interaction with various solvents.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For 2,3-Dichloro-5-(chloromethyl)pyridine, this suggests a higher affinity for moderately polar to nonpolar organic solvents.

While specific, comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published in publicly available literature, its solubility behavior can be predicted based on its structure and general chemical principles. It is expected to be soluble in chlorinated solvents, ethers, ketones, and aromatic hydrocarbons. Its solubility in highly polar protic solvents like water is anticipated to be low.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal equilibrium method is recommended. This protocol provides a reliable means of determining the saturation point of 2,3-Dichloro-5-(chloromethyl)pyridine in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 2,3-Dichloro-5-(chloromethyl)pyridine in a selected organic solvent at a constant temperature.

Materials:

-

2,3-Dichloro-5-(chloromethyl)pyridine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2,3-Dichloro-5-(chloromethyl)pyridine to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Place the sealed container in a thermostatic shaker set to the desired constant temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid phase from the liquid phase, centrifuge the samples at a controlled temperature.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the sample through a solvent-compatible syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2,3-Dichloro-5-(chloromethyl)pyridine.

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solvent Selection and Solubility Validation

The process of selecting an appropriate solvent and validating the solubility of 2,3-Dichloro-5-(chloromethyl)pyridine can be systematically approached. The following diagram illustrates a logical workflow for this process, from initial analysis to final experimental confirmation.

Caption: Workflow for solubility analysis of 2,3-Dichloro-5-(chloromethyl)pyridine.

In-Depth Technical Guide to 2,3-Dichloro-5-(chloromethyl)pyridine for Researchers

For researchers, scientists, and professionals in drug development, 2,3-Dichloro-5-(chloromethyl)pyridine is a key heterocyclic building block. This technical guide provides a comprehensive overview of its commercial availability, suppliers, and detailed experimental protocols relevant to its synthesis and handling.

Commercial Availability and Suppliers

2,3-Dichloro-5-(chloromethyl)pyridine, identified by CAS number 54127-31-0, is available from a range of chemical suppliers specializing in intermediates for research and development. Purity levels for commercially available batches typically range from 95% to higher purities, which should be considered based on the sensitivity of the intended application. When sourcing this compound, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm the identity and purity and to check for any batch-to-batch variability.

Below is a summary of representative suppliers for 2,3-Dichloro-5-(chloromethyl)pyridine and its essential precursor, 2,3-Dichloro-5-aminomethylpyridine.

Table 1: Commercial Suppliers of 2,3-Dichloro-5-(chloromethyl)pyridine (CAS: 54127-31-0)

| Supplier | Purity | Available Quantities |

| Shanghai Amole Biotechnology Co., Ltd. | ≥95.0% | 250mg, 1g, 5g |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥98.0% | 100g, 1kg, 100kg, 1000kg |

| Shanghai Nianxing Industrial Co., Ltd. | ≥95.0% | Inquire for details |

Table 2: Commercial Suppliers of Precursor 2,3-Dichloro-5-aminomethylpyridine

| Supplier | Purity | Available Quantities |

| A2B Chem | Inquire for details | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details |

| Chem-Impex International | Inquire for details | Inquire for details |

Physicochemical and Spectroscopic Data

Detailed experimental data for 2,3-Dichloro-5-(chloromethyl)pyridine is not consistently published across commercial and academic sources. Researchers should consider generating this data in-house upon receipt of the compound. The following table summarizes the available information.

Table 3: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | - |

| Molecular Weight | 196.46 g/mol | - |

| Physical State | Colorless to pale yellow liquid or solid | CymitQuimica |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| ¹H NMR Spectrum | Data not available in public sources | - |

| ¹³C NMR Spectrum | Data not available in public sources | - |

Experimental Protocols

The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine can be achieved via the diazotization of its corresponding aminomethyl precursor. The following protocol is based on established methods for the conversion of aminopyridines to chloropyridines, as detailed in patent literature (EP0632025A1), which outlines a general procedure for the preparation of chloromethylpyridines.

Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine from 2,3-Dichloro-5-aminomethylpyridine

Reaction Principle: This synthesis involves the diazotization of the primary amine, 2,3-dichloro-5-aminomethylpyridine, using a nitrosating agent in the presence of a chloride source. The resulting unstable diazonium salt is subsequently displaced by a chloride ion to yield the desired 2,3-dichloro-5-(chloromethyl)pyridine.

Materials:

-

2,3-Dichloro-5-aminomethylpyridine

-

Nitrosyl chloride (or sodium nitrite and hydrochloric acid)

-

Methylene chloride (or another suitable organic solvent)

-

Water (for workup)

-

Sodium bicarbonate (for neutralization)

-

Sodium sulfate (for drying)

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dichloro-5-aminomethylpyridine in a suitable solvent such as methylene chloride in a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.

-

Diazotization: Slowly add a solution of the nitrosating agent (e.g., nitrosyl chloride in methylene chloride) to the cooled amine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The molar ratio of the nitrosating agent to the aminomethylpyridine is typically between 2:1 and 3:1.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Workup: Once the reaction is complete, carefully add water to the reaction mixture. Neutralize the solution by the slow addition of an aqueous sodium bicarbonate solution until the pH reaches approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with methylene chloride.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, an oily residue, can be further purified by column chromatography or distillation under reduced pressure to yield pure 2,3-dichloro-5-(chloromethyl)pyridine.

Logical Workflow for Sourcing and Synthesis

The following diagram illustrates the logical workflow from sourcing the precursor to the synthesis and purification of the final product.

The Pivotal Role of 2,3-Dichloro-5-(chloromethyl)pyridine as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of high-value chemical compounds. While its primary application lies in the agrochemical sector as a precursor to potent pesticides, its structural features offer potential, though less documented, utility in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and principal applications of 2,3-dichloro-5-(chloromethyl)pyridine, with a focus on its synthetic pathways and subsequent transformations. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its use in research and development.

Introduction

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry due to their unique electronic properties and ability to participate in a variety of chemical transformations. 2,3-Dichloro-5-(chloromethyl)pyridine (CAS No: 54127-31-0) is a key building block, primarily recognized for its role in the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a vital component in several modern agrochemicals. The strategic placement of chlorine atoms on the pyridine ring and the reactive chloromethyl group at the 5-position make it a versatile synthon for introducing the dichloropyridyl moiety into larger molecules. This guide will elucidate the synthetic routes to 2,3-dichloro-5-(chloromethyl)pyridine and its subsequent conversions, providing a technical foundation for its application in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dichloro-5-(chloromethyl)pyridine is provided in the table below. These properties are essential for its handling, storage, and for the design of reaction conditions.

| Property | Value |

| CAS Number | 54127-31-0 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not precisely documented; precursor to compounds with high boiling points. |

| Solubility | Soluble in most organic solvents. |

Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine

The primary route for the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine involves the direct chlorination of 2-chloro-5-(chloromethyl)pyridine. This precursor is a commercially available starting material.

Experimental Protocol: Chlorination of 2-chloro-5-(chloromethyl)pyridine

This protocol is a representative procedure based on general methods described in patent literature for the chlorination of pyridine derivatives.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Chlorine gas (Cl₂)

-

Antimony trichloride (SbCl₃) or another suitable Lewis acid catalyst

-

Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a gas inlet tube, reflux condenser, and a magnetic stirrer

-

Gas scrubber containing sodium hydroxide solution

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1 mole equivalent) in an inert solvent.

-

Add a catalytic amount of antimony trichloride (e.g., 0.05 mole equivalent).

-

Heat the reaction mixture to a temperature between 70-100°C.

-

Bubble chlorine gas through the stirred reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be monitored.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

-

Once the reaction is complete, cool the mixture to room temperature and purge with nitrogen to remove excess chlorine.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude 2,3-dichloro-5-(chloromethyl)pyridine.

-

The crude product can be further purified by vacuum distillation or chromatography.

Role as a Chemical Intermediate

2,3-Dichloro-5-(chloromethyl)pyridine is a pivotal intermediate in a key synthetic pathway, primarily leading to the production of agrochemicals. Its utility stems from the reactivity of the chloromethyl group, which can be further chlorinated, and the dichlorinated pyridine ring which forms the core of several active molecules.

Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

The most significant application of 2,3-dichloro-5-(chloromethyl)pyridine is its conversion to 2,3-dichloro-5-(trichloromethyl)pyridine (DCTMP), a direct precursor to highly valuable trifluoromethylated pyridines.

Reaction Scheme:

introduction to the synthesis of agrochemicals from pyridine derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental nitrogen-containing heterocycle, stands as a critical building block in the development of a vast array of modern agrochemicals. Its unique electronic properties and versatile reactivity have enabled the creation of highly effective and selective herbicides, insecticides, and fungicides that are indispensable for global food security. This technical guide provides a comprehensive overview of the synthesis of key pyridine-based agrochemicals, complete with detailed experimental methodologies, quantitative data, and visual representations of synthetic and biological pathways.

Core Synthetic Strategies for Pyridine-Based Agrochemicals

The synthesis of agrochemicals from pyridine derivatives often involves multi-step reaction sequences, beginning with either the construction of the pyridine ring itself or the functionalization of a pre-existing pyridine moiety. Common synthetic approaches include nucleophilic and electrophilic substitutions, cross-coupling reactions, and condensation reactions.

Pyridine-Based Herbicides: Picolinic Acid Derivatives

Herbicides such as picloram and clopyralid are derivatives of picolinic acid (pyridine-2-carboxylic acid). Their synthesis typically involves the chlorination of the pyridine ring followed by functional group manipulations.

Hypothetical Synthesis of Pyriclor: A plausible synthetic route to the pyridinol-based herbicide Pyriclor (2,3,5-trichloro-4-pyridinol) involves the direct chlorination of pyridin-4-ol.[1]

Experimental Protocol: Synthesis of Pyriclor (Hypothetical) [1]

-

Materials: Pyridin-4-ol, sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), a suitable solvent (e.g., chloroform, carbon tetrachloride), and an inert gas (e.g., Nitrogen or Argon).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve Pyridin-4-ol in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of the chlorinating agent (e.g., 3-4 equivalents of sulfuryl chloride) dropwise to the cooled solution. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent by the slow addition of water or a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,3,5-trichloro-4-pyridinol.

-

// Nodes Pyridin_4_ol [label="Pyridin-4-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorinating_Agent [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyriclor [label="Pyriclor\n(2,3,5-trichloro-4-pyridinol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridin_4_ol -> Pyriclor [label="Chlorination"]; Chlorinating_Agent -> Pyriclor; } dot Caption: Proposed synthesis of the herbicide Pyriclor from Pyridin-4-ol.[1]

The mode of action for picolinic acid herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible broadleaf weeds.[2]

// Nodes Picolinic_Acid_Herbicide [label="Picolinic Acid Herbicide\n(e.g., Picloram, Clopyralid)", fillcolor="#FBBC05", fontcolor="#202124"]; Auxin_Receptor [label="Auxin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uncontrolled_Growth [label="Uncontrolled Cell Division and Elongation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plant_Death [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Picolinic_Acid_Herbicide -> Auxin_Receptor [label="Binds to"]; Auxin_Receptor -> Gene_Expression [label="Activates"]; Gene_Expression -> Uncontrolled_Growth [label="Leads to"]; Uncontrolled_Growth -> Plant_Death; } dot Caption: Simplified signaling pathway of picolinic acid herbicides.

| Pyridine-Based Herbicide Data | |

| Compound | Primary Use |

| Picloram | Control of herbaceous weeds and woody plants.[2] |

| Clopyralid | Control of broadleaf weeds, especially thistles and clovers.[3] |

| Aminopyralid | Control of broadleaf weeds in pastures.[2] |

| Dithiopyr | Control of grasses and small-seeded broadleaf weeds in turf and other areas.[4] |

| Fluroxypyr | Control of broadleaf weeds in various crops and non-crop areas.[4] |

| Triclopyr | Control of woody and herbaceous broadleaf weeds.[4] |

Pyridine-Based Insecticides: The Neonicotinoids

Neonicotinoids, such as imidacloprid and acetamiprid, are a major class of insecticides that act on the central nervous system of insects.[5] Their synthesis often involves the reaction of a chloromethylpyridine derivative with an appropriate amine.

Synthesis of Imidacloprid: Imidacloprid can be synthesized via a cascade reaction of 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine.[6]

Experimental Protocol: Synthesis of Imidacloprid [6]

-

Materials: 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine, acetonitrile.

-

Procedure:

-

The reaction is carried out as a cascade reaction where the intermediate does not require further treatment.

-

The optimal reaction conditions are a temperature of 30°C for 120 minutes.

-

The molar ratio of 2-chloro-5-chloromethylpyridine: 1,2-ethanediamine: nitroguanidine is 1:5:1.

-

Acetonitrile is used as the solvent.

-

The yield under these conditions is reported to be 96.35%.

-

The product structure is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

// Nodes CCMP [label="2-chloro-5-\nchloromethylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDA [label="1,2-ethanediamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroguanidine [label="Nitroguanidine", fillcolor="#FBBC05", fontcolor="#202124"]; Imidacloprid [label="Imidacloprid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CCMP -> Imidacloprid; EDA -> Imidacloprid; Nitroguanidine -> Imidacloprid; } dot Caption: Reactants in the cascade synthesis of Imidacloprid.[6]

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[5]

// Nodes Neonicotinoid [label="Neonicotinoid Insecticide", fillcolor="#FBBC05", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine Receptor (nAChR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nerve_Stimulation [label="Continuous Nerve Stimulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paralysis_Death [label="Paralysis and Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Neonicotinoid -> nAChR [label="Binds to"]; nAChR -> Nerve_Stimulation [label="Causes"]; Nerve_Stimulation -> Paralysis_Death [label="Leads to"]; } dot Caption: Mode of action of neonicotinoid insecticides.

| Insecticidal Activity of Pyridine Derivatives against Aphis craccivora (Cowpea Aphid) | |

| Compound | LC₅₀ (mg/L) after 24h (Nymphs) [7] |

| 1c | 0.127 |

| 1d | 0.098 |

| 1f | 0.080 |

Pyridine-Based Fungicides: SDHI and Others

Pyridine-based fungicides are a diverse group with various modes of action. Boscalid, a prominent example, is a succinate dehydrogenase inhibitor (SDHI).

Synthesis of Boscalid: The synthesis of boscalid often involves a Suzuki coupling reaction as a key step.[8] One route involves the reaction of 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide with 4-chlorophenylboronic acid.[9] Another approach is a three-step continuous flow process starting with a Suzuki cross-coupling of 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid.[10]

Experimental Protocol: Two-Step Synthesis of Boscalid [9]

-

Step 1: Synthesis of 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide

-

o-Iodoaniline and 2-chloronicotinoyl chloride undergo a condensation reaction to produce the intermediate 2-chloro-N-(2-iodophenyl)pyridine-3-carboxamide.

-

-

Step 2: Suzuki Coupling Reaction

-

The unpurified intermediate from Step 1 is directly reacted with 4-chlorophenylboronic acid in a Suzuki coupling reaction to yield boscalid.

-

// Nodes o_Iodoaniline [label="o-Iodoaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloronicotinoyl_chloride [label="2-chloronicotinoyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="2-chloro-N-(2-iodophenyl)\npyridine-3-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophenylboronic_acid [label="4-chlorophenylboronic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Boscalid [label="Boscalid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges o_Iodoaniline -> Intermediate [label="Condensation"]; Chloronicotinoyl_chloride -> Intermediate; Intermediate -> Boscalid [label="Suzuki Coupling"]; Chlorophenylboronic_acid -> Boscalid; } dot Caption: Two-step synthesis of Boscalid via Suzuki coupling.[9]

Boscalid functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting energy production.[8][11]

// Nodes Boscalid [label="Boscalid", fillcolor="#FBBC05", fontcolor="#202124"]; SDH [label="Succinate Dehydrogenase\n(Complex II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Respiration [label="Mitochondrial Respiration", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Production [label="ATP Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fungal_Growth_Inhibition [label="Fungal Growth Inhibition", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Boscalid -> SDH [label="Inhibits"]; SDH -> Mitochondrial_Respiration [label="Is a key enzyme in"]; Mitochondrial_Respiration -> ATP_Production [label="Generates"]; ATP_Production -> Fungal_Growth_Inhibition [label="Leads to lack of, causing"]; } dot Caption: Mechanism of action of the fungicide Boscalid.

| Fungicidal Activity of N-aryl-pyridine-4-ones (50 µg/mL) | |

| Compound | Pathogen |

| Compound 23 | Colletotrichum musae |

| Botrytis cinerea | |

| Rhizoctonia solani | |

| Azoxystrobin (Control) | Colletotrichum musae |

Conclusion

The pyridine ring is a privileged scaffold in agrochemical discovery, providing a robust platform for the development of compounds with diverse biological activities. The synthetic routes to these vital crop protection agents are varied and continue to be optimized for efficiency, cost-effectiveness, and environmental sustainability. A thorough understanding of the underlying chemical principles and biological mechanisms is paramount for the continued innovation of novel pyridine-based agrochemicals to meet the ever-growing demands of modern agriculture.

References

- 1. benchchem.com [benchchem.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Clopyralid - Wikipedia [en.wikipedia.org]

- 4. chempanda.com [chempanda.com]

- 5. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boscalid - Wikipedia [en.wikipedia.org]

- 9. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]

- 10. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Safety Considerations for Chlorinated Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general overview of synthetic strategies and safety information for educational purposes. It is not a detailed experimental protocol. The synthesis of chlorinated pyridines involves hazardous materials and should only be conducted by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Introduction

2,3-Dichloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. It serves as a building block for more complex molecules, particularly as a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), an important component in several pesticides.[1][2] The synthesis of this and related chlorinated pyridines involves multi-step processes that require careful handling of hazardous reagents and intermediates.

General Synthetic Strategies

The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine and its derivatives often commences from 3-picoline (3-methylpyridine).[3] The overall transformation requires the chlorination of both the pyridine ring and the side-chain methyl group. Several patented methods outline routes to achieve this, often involving the formation of a trichloromethyl intermediate followed by further ring chlorination.[1]

A general synthetic pathway can be conceptualized as follows:

-

Side-chain chlorination: The methyl group of a pyridine derivative, such as 2-chloro-5-methylpyridine, can be chlorinated to form a trichloromethyl group (-CCl3). This is typically a radical reaction.[1][4]

-

Ring chlorination: Introduction of chlorine atoms onto the pyridine ring. This can be achieved through various chlorinating agents.[5][6] For instance, 2-chloro-5-(trichloromethyl)pyridine can be further chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[1][7]

Common chlorinating agents for pyridine rings include chlorine gas, phosphoryl chloride (POCl3), and phosphorus pentachloride (PCl5).[8] The synthesis of chloropyridines can also be achieved from aminopyridines via diazotization or from hydroxypyridines.[9]

Key Intermediates and their Properties

The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine involves several key intermediates. The physical and chemical properties of these compounds are crucial for designing and controlling the synthetic process.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Picoline (3-Methylpyridine) | 108-99-6 | C6H7N | 93.13 | 144 |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C6H5Cl2N | 162.02 | Not available |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 | C6H2Cl5N | 265.35 | 278-279 |

Data sourced from multiple references.[3][10][11][12][13]

Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of chlorinated pyridine derivatives, starting from 3-picoline.

Caption: Generalized synthetic workflow for chlorinated pyridines.

Safety and Hazard Considerations

The synthesis and handling of chlorinated pyridines require strict adherence to safety protocols due to the hazardous nature of the involved substances.

Hazards Associated with Chlorinated Pyridines:

-

Toxicity: Chlorinated pyridines are considered hazardous substances. They can be toxic if inhaled, swallowed, or in contact with skin.[14][15][16]

-

Irritation: These compounds can cause irritation to the skin, eyes, and respiratory system.[14][16]

-

Long-term effects: There is some concern about the potential for carcinogenic or mutagenic effects, although data may be limited.[14] Prolonged or repeated exposure may cause damage to organs such as the liver.[16]

-

Hazardous Decomposition: When heated, chlorinated pyridines can decompose to release toxic gases such as phosgene, hydrogen chloride, and nitrogen oxides.[14][17]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its properties and associated hazards.

References

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]

- 5. chempanda.com [chempanda.com]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

- 12. 2,3-Dichloro-5-(trichloromethyl)pyridine | C6H2Cl5N | CID 94647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. 2-Chloropyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Catalytic Pathways for the Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis typically involves a multi-step process, including the chlorination of the pyridine ring and modification of the side chain at the 5-position. This document focuses on the catalytic methodologies that enhance the efficiency and selectivity of these transformations.

Introduction

2,3-Dichloro-5-(chloromethyl)pyridine is a critical building block in organic synthesis. Its preparation often starts from more readily available precursors such as 3-picoline or 2-chloro-5-(chloromethyl)pyridine. The introduction of a chlorine atom at the 3-position of the pyridine ring is a key and often challenging step. Catalysis plays a crucial role in achieving high yields and regioselectivity in this chlorination reaction. This document outlines various catalytic systems and provides detailed protocols for their application.

Catalytic Systems for Pyridine Ring Chlorination

Several catalytic systems have been developed for the chlorination of pyridine derivatives. The choice of catalyst is critical and depends on the starting material and the desired product. Key catalysts include Lewis acids like ferric chloride and antimony trichloride, as well as transition metal compounds based on molybdenum, tungsten, and ruthenium.

Ferric Chloride (FeCl₃) Catalysis

Ferric chloride is a widely used and cost-effective Lewis acid catalyst for electrophilic aromatic substitution reactions, including the chlorination of pyridine rings. It enhances the electrophilicity of chlorine, facilitating the attack on the electron-deficient pyridine ring.

Molybdenum, Tungsten, and Ruthenium Catalysis

Compounds of molybdenum, tungsten, and ruthenium have been shown to be effective catalysts for the chlorination of chlorinated pyridine precursors. These catalysts are typically used at elevated temperatures to achieve high conversions.

Supported Palladium Catalysis

Supported palladium catalysts, such as palladium chloride on alumina (PdCl₂/Al₂O₃), are effective for the vapor-phase chlorination of picoline derivatives to produce chloromethylpyridines.[1]

Data Summary of Catalytic Processes

The following tables summarize the quantitative data for various catalytic chlorination reactions relevant to the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine.

Table 1: Ferric Chloride Catalyzed Synthesis of 2,3-Dichloro-5-methylpyridine [2]

| Parameter | Value |

| Starting Material | 5-Methyl-3,4-dihydropyridin-2(1H)-one (pyridone) |

| Catalyst | Ferric chloride (FeCl₃) |

| Chlorinating Agents | Chlorine (Cl₂), Phosgene (COCl₂) |

| Solvent | Toluene |

| Temperature | 20°C followed by heating to 110°C |

| Product | 2,3-Dichloro-5-methylpyridine |

| Yield | 8.1% - 56.5% |

Table 2: Supported Palladium Catalyzed Synthesis of 2-Chloro-5-chloromethylpyridine [1]

| Parameter | Value |

| Starting Material | 3-Methylpyridine |

| Catalyst | PdCl₂/Al₂O₃ (0.83% PdCl₂) |

| Chlorinating Agent | Chlorine (Cl₂) |

| Reaction Type | Vapor-phase chlorination |

| Temperature | 250°C - 280°C |

| Product | 2-Chloro-5-chloromethylpyridine |

| Yield | ~50% |

Table 3: Catalytic Chlorination of 2-Chloro-5-trichloromethylpyridine

| Parameter | Value |

| Starting Material | 2-Chloro-5-trichloromethylpyridine |

| Catalysts | Molybdenum, Tungsten, or Ruthenium compounds |

| Chlorinating Agent | Chlorine (Cl₂) |

| Temperature | 70°C - 250°C |

| Product | 2,3-Dichloro-5-trichloromethylpyridine |

| Yield | High |

Experimental Protocols

Protocol 1: Ferric Chloride Catalyzed Synthesis of 2,3-Dichloro-5-methylpyridine[3]

This protocol describes the synthesis of a precursor to the target molecule, demonstrating the use of ferric chloride for ring chlorination.

Materials:

-

5-Methyl-3,4-dihydropyridin-2(1H)-one (pyridone)

-

Toluene

-

Ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Phosgene (COCl₂)

-

500 ml four-necked flask

Procedure:

-

To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of pyridone, 333.5 g of toluene, and 2.02 g (0.012 mol) of ferric chloride at 20°C and mix well.

-

Feed chlorine gas at a rate of 5.5 L/h into the mixed solution for 3 hours.

-

After the reaction is complete, warm the mixture to 110°C.

-

Feed phosgene at a rate of 9 L/h for 3 hours and allow the reaction to proceed for 1 hour.

-

The product, containing 70.11 g of 2-chloro-5-methylpyridine and 7.87 g of 2,3-dichloro-5-methylpyridine, is obtained after post-processing steps.

Protocol 2: Preparation of Supported Palladium Catalyst and Synthesis of 2-Chloro-5-chloromethylpyridine[2]

This protocol details the preparation of the catalyst and its use in a vapor-phase chlorination reaction.

Catalyst Preparation:

-

Immerse 100 g of alumina carrier (spherical, diameter 2 mm) in 150 g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.

-

Dry the catalyst at 110°C.

-

Roast the dried catalyst at 250°C for 5 hours to obtain the PdCl₂/Al₂O₃ catalyst with a 0.83% PdCl₂ loading.

Chlorination Reaction:

-

Add 20 g of the prepared PdCl₂/Al₂O₃ catalyst to a quartz tube reactor (length 20 cm, diameter 2.4 cm), resulting in a catalyst bed height of 8 cm.

-

Heat the catalyst layer to a stable temperature of 250°C.

-

Vaporize 3-methylpyridine at 200°C and introduce it into the reactor at a flow rate of 10 g/h, mixed with chlorine gas at a flow rate of 200 mL/min.

-

The reaction temperature will automatically rise to and stabilize at approximately 280°C.

-

The residence time in the catalyst layer is approximately 5 seconds.

-

The resulting product is 2-chloro-5-chloromethylpyridine.

Visualizing the Synthesis and Mechanism

Synthesis Workflow

The synthesis of 2,3-dichloro-5-(chloromethyl)pyridine is a multi-step process. The following diagram illustrates a logical workflow starting from 3-picoline.

Proposed Catalytic Mechanism: FeCl₃ in Pyridine Ring Chlorination

The following diagram illustrates a plausible mechanism for the ferric chloride-catalyzed chlorination of a pyridine derivative, which proceeds via an electrophilic aromatic substitution pathway.

References

Application Notes and Protocols: Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.

Introduction

2,3-Dichloro-5-(chloromethyl)pyridine is a crucial building block in organic synthesis. Its preparation typically involves the chlorination of a substituted pyridine precursor. The primary synthetic strategies involve either the direct chlorination of the pyridine ring of a pre-existing 2-chloro-5-(chloromethyl)pyridine or a multi-step process involving the chlorination of the side chain followed by chlorination of the pyridine ring. This document will focus on the direct ring chlorination of 2-chloro-5-(chloromethyl)pyridine.

Reaction Mechanism

The formation of 2,3-dichloro-5-(chloromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine proceeds via an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated by the use of a catalyst and elevated temperatures.

A plausible mechanism involves the following steps:

-

Generation of the electrophile: A chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like antimony trichloride (SbCl₃) or iron(III) chloride (FeCl₃), generates a more potent electrophile.

-

Electrophilic attack: The electrophile attacks the electron-rich pyridine ring. The position of attack is directed by the existing substituents. In the case of 2-chloro-5-(chloromethyl)pyridine, the substitution is directed to the 3-position.

-

Formation of the sigma complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

-

Deprotonation: A base, which can be the counter-ion of the catalyst or another species in the reaction mixture, removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the pyridine ring and yielding the final product, 2,3-dichloro-5-(chloromethyl)pyridine.

Synthetic Pathways Overview

The synthesis of 2,3-dichloro-5-(chloromethyl)pyridine can be achieved through various routes, starting from different precursors. The following diagram illustrates some of the common synthetic pathways.

Caption: Overview of synthetic pathways to 2,3-Dichloro-5-(chloromethyl)pyridine.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, a key precursor to 2,3-dichloro-5-(chloromethyl)pyridine, from 2-chloro-5-(trichloromethyl)pyridine.

| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-chloro-5-(trichloromethyl)pyridine | Cl₂ | Molybdenum, tungsten, or ruthenium compounds | 70-250 | - | High | |

| 2-chloro-5-(trichloromethyl)pyridine | Cl₂ | Iron(III) chloride | 140-175 | 3-16 | - | [1] |

| 2-chloro-5-(chloromethyl)pyridine | Cl₂ | Antimony trichloride | 125-140 | - | - | [2] |

Experimental Protocols

Protocol 1: Ring Chlorination of 2-Chloro-5-(chloromethyl)pyridine

This protocol is based on the general procedures described for the ring chlorination of pyridine derivatives.[2]

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Antimony trichloride (SbCl₃)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Reaction vessel with a stirrer, gas inlet, and heating jacket

Procedure:

-

Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine and antimony trichloride.

-

Stir the mixture and begin heating.

-

Once the desired reaction temperature (e.g., 130°C) is reached, start introducing chlorine gas into the reaction mixture.

-

Monitor the progress of the reaction by gas chromatography.

-

Upon completion of the reaction, stop the flow of chlorine gas and cool the reaction mixture.

-

Purge the reaction vessel with nitrogen gas to remove any residual chlorine and hydrogen chloride gas.

-

The crude product can then be purified by distillation or other suitable methods.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,3-dichloro-5-(chloromethyl)pyridine.

Proposed Reaction Mechanism Diagram

The following diagram illustrates the proposed electrophilic aromatic substitution mechanism for the chlorination of 2-chloro-5-(chloromethyl)pyridine.

Caption: Proposed mechanism for the formation of 2,3-Dichloro-5-(chloromethyl)pyridine.

References

The Strategic Role of 2,3-Dichloro-5-(chloromethyl)pyridine in Agrochemical Synthesis

Application Note: 2,3-Dichloro-5-(chloromethyl)pyridine serves as a critical building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of high-value agrochemicals. Its unique substitution pattern, featuring two chlorine atoms on the pyridine ring and a reactive chloromethyl group, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. The principal application of this compound lies in its conversion to 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), which is subsequently transformed into 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). DCTF is an essential intermediate in the manufacturing of potent fungicides, including fluazinam and fluopicolide.

The reactivity of the chloromethyl group allows for straightforward conversion to a trichloromethyl group through exhaustive chlorination. This transformation is a pivotal step in the synthetic pathway towards trifluoromethylated pyridine derivatives, which are sought after for their enhanced biological activity and metabolic stability in agrochemical applications. The chlorine atoms on the pyridine ring also offer sites for further functionalization, although its primary use is centered on the elaboration of the chloromethyl side chain.

Key Synthetic Applications:

-

Precursor to 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP): The most significant application of 2,3-dichloro-5-(chloromethyl)pyridine is its use in the synthesis of PCMP via side-chain chlorination. This reaction is typically carried out at elevated temperatures and pressures, often in the presence of a radical initiator or under UV irradiation to facilitate the substitution of the benzylic hydrogens with chlorine.

-

Intermediate for Trifluoromethylated Agrochemicals: Following its conversion to PCMP, the resulting trichloromethyl group is then fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). This subsequent fluorination step is crucial for the synthesis of commercial fungicides.[1][2]

While the predominant use of 2,3-dichloro-5-(chloromethyl)pyridine is in the agrochemical sector, its reactive nature suggests potential for broader applications in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research, although such examples are less documented in readily available literature.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key synthetic transformation of 2,3-dichloro-5-(chloromethyl)pyridine into its downstream derivatives.

Table 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) from 2-chloro-5-(chloromethyl)pyridine *

| Starting Material | Chlorinating Agent | Catalyst/Initiator | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| 2-chloro-5-(chloromethyl)pyridine | Chlorine (Cl₂) | Antimony trichloride | 75 | - | - | - | [3] |

| 2-chloro-5-(trichloromethyl)pyridine | Chlorine (Cl₂) | Molybdenum, Tungsten, or Ruthenium compounds | 70-250 | - | - | High | |

| Nicotinic acid | Phosphorus trichloride, Chlorine (Cl₂) | - | 120-140 | ~3 | - | 75 (of PCMP) | [1] |

| 2-chloro-5-(trichloromethyl)pyridine | Chlorine (Cl₂) | - | 140-175 | - | 3-16 | - | [1] |

Note: While the target molecule is 2,3-dichloro-5-(chloromethyl)pyridine, many patents describe the synthesis of PCMP starting from the closely related 2-chloro-5-(chloromethyl)pyridine, which undergoes both ring and side-chain chlorination. The conditions are indicative of the transformations involving this structural motif.

Table 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from PCMP

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Hydrogen fluoride (gas) | - | 120-135 | - | - | - | [3] |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen fluoride | Iron(III) chloride | 175 | - | 14 | 73 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)

This protocol is a generalized representation based on patent literature.[1][3]

Materials:

-

2-chloro-5-(chloromethyl)pyridine (or 2,3-dichloro-5-(chloromethyl)pyridine)

-

Chlorine gas (Cl₂)

-

Antimony trichloride (or other suitable catalyst)

-